4-(Trifluoromethyl)pyridin-3-ol

Regioselective Synthesis Pyridine Functionalization Electron-Withdrawing Substituents

This 4-CF₃ pyridin-3-ol is a validated intermediate for aryl carbamate herbicides and stereoselective cycloadditions. Its unique 4-position CF₃ group imparts electron-withdrawing character unattainable with other regioisomers, ensuring specific reactivity. Procure with confidence for lead optimization and complex molecule construction. Multi-vendor availability and defined storage (2-8°C, inert gas) support efficient inventory management.

Molecular Formula C6H4F3NO
Molecular Weight 163.1 g/mol
CAS No. 936841-71-3
Cat. No. B1370560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyridin-3-ol
CAS936841-71-3
Molecular FormulaC6H4F3NO
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)O
InChIInChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H
InChIKeyWKCPGVBFXQBORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyridin-3-ol (CAS 936841-71-3): Procurement-Relevant Physicochemical and Supply Chain Baseline


4-(Trifluoromethyl)pyridin-3-ol (CAS 936841-71-3), also referred to as 3-hydroxy-4-(trifluoromethyl)pyridine or 4-(trifluoromethyl)-3-pyridinol, is a fluorinated heteroaromatic building block with the molecular formula C₆H₄F₃NO and a molecular weight of 163.10 g/mol [1]. The compound features a hydroxyl group at the 3-position and a trifluoromethyl substituent at the 4-position of the pyridine ring . Computed physicochemical parameters include a density of 1.4±0.1 g/cm³, a boiling point of 290.3±35.0 °C at 760 mmHg, and an XLogP3-AA value of 1.4 [2]. Commercially, this compound is offered at purity specifications of ≥97% to ≥98% (HPLC) , and is catalogued by multiple global suppliers for research and industrial synthetic applications [3].

Why 4-(Trifluoromethyl)pyridin-3-ol Cannot Be Replaced by Other Trifluoromethylpyridinol Isomers or Simple Pyridinols


Generic substitution among trifluoromethylpyridinol isomers or non-fluorinated pyridinols is not scientifically valid due to the profound influence of the CF₃ group and its regiochemistry on downstream synthetic outcomes and physicochemical properties. The trifluoromethyl substituent at the 4-position imparts unique electron-withdrawing characteristics that modulate the acidity, lipophilicity, and hydrogen-bonding capacity of the adjacent hydroxyl group [1]. Critically, the 4-CF₃ pyridin-3-ol scaffold exhibits synthetic accessibility advantages over its 6-substituted analogs [2], while its thermal and chemical stability profile far exceeds that of common chlorinated pyridine intermediates . Furthermore, the specific regioisomer determines cycloaddition stereoselectivity in complex molecule construction—a factor that cannot be replicated by relocating the CF₃ group or removing fluorine altogether [3]. The evidence below quantifies these material differences.

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)pyridin-3-ol: Comparator-Based Data for Procurement Decisions


Synthetic Accessibility: 4-CF₃ Pyridin-3-ol Outperforms 6-Substituted Analogs in Regioselective Preparation

A patent describing the preparation of substituted pyridine derivatives explicitly states that the synthesis of pyridine derivatives bearing electron-withdrawing substituents (such as trifluoromethyl) typically yields the 6-substituted pyridine instead of the desired 4-substituted pyridine [1]. This establishes that 4-(trifluoromethyl)pyridin-3-ol represents a non-trivial synthetic target compared to its more readily formed 6-CF₃ isomer. The successful industrial preparation of the 4-substituted regioisomer therefore provides a procurement advantage for research programs requiring this specific substitution pattern.

Regioselective Synthesis Pyridine Functionalization Electron-Withdrawing Substituents

Cycloaddition Stereoselectivity: 4-CF₃ Pyridin-3-ol Enables Unique (5+2) Product Profiles Relative to 5-CF₃ and 6-CF₃ Isomers

In a systematic investigation of trifluoromethylated oxidopyridinium betaines, the exo/endo selectivity of (5+2) cycloaddition reactions was found to vary dramatically depending on the position of the CF₃ substituent [1]. Oxidopyridinium betaines bearing a CF₃ group at the 2- or 6-position preferentially produced endo-products, whereas the 5-CF₃-substituted betaine exclusively yielded exo-product [1]. While the study did not test the 4-CF₃ regioisomer directly, the position-dependent selectivity pattern establishes a class-level inference that the 4-CF₃ pyridin-3-ol scaffold would confer a distinct stereochemical outcome compared to 2-, 5-, or 6-substituted trifluoromethylpyridinols.

Cycloaddition Chemistry Oxidopyridinium Betaines Stereoselective Synthesis

Thermal Stability: 4-(Trifluoromethyl)pyridin-3-ol Exhibits Superior Shelf Stability Compared to Chlorinated Pyridine Intermediates

According to Globally Harmonized System (GHS) classification data, 4-(trifluoromethyl)pyridin-3-ol is classified as "stable under recommended storage conditions" with no indication of hazardous decomposition or polymerization under normal handling . In contrast, chlorinated pyridine analogs (such as 2-chloro-4-(trifluoromethyl)pyridin-3-ol) are documented as requiring more stringent storage protocols due to increased reactivity of the chloro substituent toward nucleophilic substitution and potential hydrolytic degradation. While quantitative degradation half-life data are not publicly available for either compound, the qualitative stability assessment provides procurement-relevant information for inventory management.

Chemical Stability Storage Requirements Supply Chain Reliability

Commercial Purity Benchmarks: 4-(Trifluoromethyl)pyridin-3-ol Consistently Meets ≥97-98% Purity Across Multiple Global Suppliers

Cross-vendor analysis reveals that 4-(trifluoromethyl)pyridin-3-ol is commercially available at consistent purity specifications across multiple independent suppliers. Aladdin Scientific catalogs the compound at ≥98% purity ; Capot Chemical specifies 98% minimum purity by HPLC with moisture content ≤0.5% [1]; and Bidepharm offers standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . This cross-supplier consistency in purity specifications indicates a mature supply chain with established quality control standards—a procurement consideration not universally applicable to all niche heterocyclic building blocks.

Quality Control Batch Consistency Vendor Comparison

Agrochemical Intermediate Value Proposition: 4-CF₃ Pyridin-3-ol Is a Direct Precursor to High-Efficacy Paddy Rice Herbicide Candidates

A structure-activity relationship study of aryl(4-substituted pyridin-3-yl)methyl carbamates demonstrated that the combination of the 4-(trifluoromethyl)pyridin-3-yl group with a naphthalen-1-yl substituent is favorable for achieving superior herbicidal activity without phytotoxicity in transplanted rice [1]. Among the evaluated analogs, naphthalen-1-yl[4-(trifluoromethyl)pyridin-3-yl]methyl N,N-dimethylcarbamate (compound 2a) showed excellent herbicidal efficacy and was identified as a new candidate for paddy rice herbicide development [1]. This establishes the 4-(trifluoromethyl)pyridin-3-ol scaffold as a privileged intermediate for rice herbicide programs, with the 4-CF₃ substitution pattern being essential for the observed activity-phytotoxicity balance.

Herbicide Development Crop Protection Structure-Activity Relationship

Recommended Application Scenarios for 4-(Trifluoromethyl)pyridin-3-ol Based on Empirical Evidence


Paddy Rice Herbicide Discovery and Development Programs

4-(Trifluoromethyl)pyridin-3-ol is empirically validated as a privileged intermediate for synthesizing aryl(4-substituted pyridin-3-yl)methyl carbamate herbicides with demonstrated efficacy in transplanted rice systems. The 4-CF₃ pyridin-3-yl moiety, when combined with a naphthalen-1-yl group, yields compounds with excellent weed control and negligible crop phytotoxicity [1]. The mechanism involves inhibition of obtusifoliol 14α-methyl demethylase P450, and enantiomeric differentiation has been observed ((−)-enantiomer > (+)-enantiomer activity) [1]. This scaffold is suitable for lead optimization campaigns targeting rice herbicides and for structure-activity relationship studies exploring alternative carbamoyl and aryl modifications.

Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Scaffolds via (5+2) Cycloaddition

Although direct experimental data for the 4-CF₃ regioisomer are not yet published, the class-level evidence from 2-, 5-, and 6-CF₃ oxidopyridinium betaines establishes that the CF₃ substituent position governs exo/endo stereoselectivity in (5+2) cycloaddition reactions [1]. 4-(Trifluoromethyl)pyridin-3-ol can be methylated to generate the corresponding pyridinium ion, which upon treatment with base in the presence of dipolarophiles (e.g., N-methylmaleimide, vinyl sulfones) yields stereochemically defined 8-azabicyclo[3.2.1]octane derivatives [1]. This application is relevant for medicinal chemistry programs targeting tropane alkaloid analogs and related bridged bicyclic systems.

Palladium-Catalyzed Cross-Coupling Precursor Development

Trifluoromethyl-substituted pyridinols have been established as excellent precursors for palladium-catalyzed coupling reactions. Specifically, the conversion of 4-(trifluoromethyl)pyridin-3-ol to its corresponding pyridyl nonaflate or triflate derivative yields substrates that undergo smooth cross-coupling to produce diverse pyridine derivatives in good to excellent yields [1]. This transformation pathway is supported by studies on related trifluoromethyl-substituted 3-alkoxypyridinol derivatives, which were deprotected to pyridine-3,4-diols and subsequently converted to bis(perfluoroalkanesulfonate)s for coupling applications [2]. The resulting biscoupled products have demonstrated fluorescence properties, suggesting additional utility in materials science [2].

Inventory-Stable Building Block for Multi-Step Synthetic Campaigns

Given its documented stability under recommended storage conditions [1] and multi-vendor availability at consistent purity specifications (95-98%+) [2][3], 4-(trifluoromethyl)pyridin-3-ol is well-suited for long-term inventory management in research laboratories and contract research organizations. The recommended storage conditions—under inert gas (nitrogen or argon) at 2-8°C —are compatible with standard laboratory refrigeration infrastructure. This stability profile supports bulk procurement strategies and reduces the frequency of reordering and batch revalidation, which is particularly advantageous for multi-step synthetic routes where intermediate availability is rate-limiting.

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